molecular formula C17H20N6O2S B2921845 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1797674-37-3

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No.: B2921845
CAS No.: 1797674-37-3
M. Wt: 372.45
InChI Key: CCSZFNOWKAOWFU-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H20N6O2S and its molecular weight is 372.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Applications

Researchers have focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to explore their antibacterial potential. For instance, Azab, Youssef, and El-Bordany (2013) conducted a study focusing on the synthesis of novel heterocyclic compounds with a sulfonamido moiety, revealing significant antibacterial activities in several synthesized compounds (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). This suggests a potential avenue for developing new antibacterial agents based on modifications of the N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide structure.

Role in Central Nervous System Disorders

The modification of the sulfonamide moiety in arylsulfonamide derivatives has been explored as a strategy for designing selective ligands for the 5-HT7 receptor, implicated in central nervous system disorders. Canale et al. (2016) identified compounds with potential as selective 5-HT7 receptor antagonists, demonstrating antidepressant-like and pro-cognitive properties, suggesting the compound’s structural framework could be beneficial in treating complex CNS disorders (V. Canale et al., 2016).

Anticancer and Radiosensitizing Properties

Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizing agents. Ghorab et al. (2015) synthesized a series of sulfonamide derivatives, revealing several compounds with higher activity than doxorubicin, a commonly used chemotherapeutic agent (M. Ghorab, F. Ragab, H. Heiba, M. El-Gazzar, & Sally S. Zahran, 2015). These findings indicate the potential of this compound derivatives in cancer therapy and radiosensitization.

Antioxidant Properties

The quest for efficient antioxidants has led to the design and synthesis of derivatives with potential antioxidant activities. Aziz et al. (2021) designed and synthesized indole-based heterocycles, demonstrating significant antioxidant activities, surpassing even ascorbic acid in some cases (M. A. Aziz, W. Shehab, A. A. Al-karmalawy, A. F. El-Farargy, & M. Abdellattif, 2021). This suggests that the structural motif of this compound could be further explored for developing novel antioxidants.

Properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-22-11-17(19-12-22)26(24,25)20-8-9-23-16(13-5-6-13)10-15(21-23)14-4-2-3-7-18-14/h2-4,7,10-13,20H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSZFNOWKAOWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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